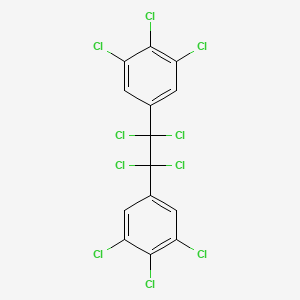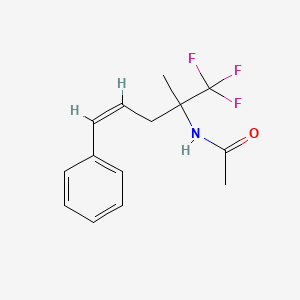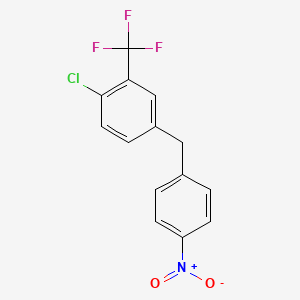
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane (TCTE) is an organochlorine compound that has been studied for its potential applications in scientific research. TCTE is a white, crystalline solid with a melting point of around 70-80°C. It is highly soluble in organic solvents and has a low volatility. TCTE has been used in the synthesis of many other compounds, including organometallics and pharmaceuticals. Its unique properties make it an attractive choice for researchers in a variety of fields.
Mechanism of Action
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane has been studied for its ability to act as a Lewis acid, which is a molecule that can accept electrons from another molecule. This property is useful in organic synthesis, as it can be used to facilitate the formation of new bonds between molecules. It has also been studied for its ability to act as a catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to have antioxidant properties, which may be beneficial in protecting cells from oxidative damage. It has also been studied for its potential to act as an anti-inflammatory agent, which could be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane has several advantages for use in laboratory experiments. It is highly soluble in organic solvents, making it easy to work with and store. It is also relatively non-toxic and has a low volatility, meaning it is less likely to contaminate the environment. However, it is also relatively expensive, making it less suitable for large-scale experiments.
Future Directions
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane has many potential applications in scientific research. It could be used in the synthesis of new materials for use in biomedical and nanotechnology applications. It could also be used as a catalyst in the synthesis of organometallic compounds, which could be used in the production of pharmaceuticals, agricultural chemicals, and dyes. Additionally, its antioxidant properties could be further studied for potential therapeutic applications. Finally, its anti-inflammatory properties could be explored for the treatment of inflammatory diseases.
Synthesis Methods
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane can be synthesized through a variety of methods, including Grignard reactions, Friedel-Crafts alkylation, and hydrolysis. The most common method is a Grignard reaction, in which an alkyl halide is reacted with magnesium to form an organomagnesium compound which is then reacted with an aldehyde or ketone to form the desired product. The reaction is usually carried out in an inert atmosphere and the product purified by recrystallization.
Scientific Research Applications
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane has been used in a variety of scientific research applications, including organic synthesis and materials science. It has been used as a reagent in the synthesis of organometallic compounds, which are used in the production of pharmaceuticals, agricultural chemicals, and dyes. It has also been used in the synthesis of polymers and other materials for use in biomedical and nanotechnology applications.
properties
IUPAC Name |
1,2,3-trichloro-5-[1,1,2,2-tetrachloro-2-(3,4,5-trichlorophenyl)ethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl10/c15-7-1-5(2-8(16)11(7)19)13(21,22)14(23,24)6-3-9(17)12(20)10(18)4-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVHOPSQSBVWTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C(C(C2=CC(=C(C(=C2)Cl)Cl)Cl)(Cl)Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane](/img/structure/B6311083.png)
